4-(4-Ethylphenyl)butanal

Lipophilicity Drug Design Physicochemical Profiling

4-(4-Ethylphenyl)butanal (CAS 183129-85-3) is an aromatic aldehyde featuring a butanal chain terminated at the para-position of an ethyl-substituted benzene ring, with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. It is a member of the phenylbutanal class, which are valued as synthetic intermediates and fragrance ingredients.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B13619218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylphenyl)butanal
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CCCC=O
InChIInChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-10H,2-5H2,1H3
InChIKeyXMDJDTZOSAXKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylphenyl)butanal (CAS 183129-85-3): Chemical Profile and Procurement Context for Research and Industrial Use


4-(4-Ethylphenyl)butanal (CAS 183129-85-3) is an aromatic aldehyde featuring a butanal chain terminated at the para-position of an ethyl-substituted benzene ring, with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It is a member of the phenylbutanal class, which are valued as synthetic intermediates and fragrance ingredients. The para-ethyl substituent imparts distinct physicochemical properties, including an XLogP of 2.8 and 5 rotatable bonds, differentiating it from simpler analogs like 4-phenylbutanal (C10H12O, XLogP ~2.0) [1]. Commercial availability is currently limited, with multiple vendors listing it as a discontinued product, making procurement a specialized challenge .

Why 4-Phenylbutanal or Other In-Class Analogs Cannot Simply Replace 4-(4-Ethylphenyl)butanal


Simple substitution of 4-(4-Ethylphenyl)butanal with unsubstituted 4-phenylbutanal or other alkyl analogs (e.g., 4-methyl, 4-isopropyl) is not straightforward due to the unique balance of lipophilicity, steric bulk, and electron-donating character conferred by the para-ethyl group . These properties directly influence reaction kinetics, intermediate stability, and final product bioactivity in downstream syntheses. For example, the increased lipophilicity (XLogP 2.8) compared to 4-phenylbutanal (XLogP 2.0) will alter phase partitioning during synthesis and workup, while the distinct Hammett sigma value (σ_p ≈ -0.15) modulates the electrophilicity of the aldehyde carbonyl, impacting yields in nucleophilic addition steps [1]. Directly substituting with a methyl analog would result in a loss of lipophilicity, while the isopropyl or tert-butyl versions introduce excessive steric hindrance, potentially collapsing the critical activity window required in specific structure-activity relationships [2].

Quantitative Differentiation Evidence for 4-(4-Ethylphenyl)butanal Against Closest Analogs


Enhanced Lipophilicity (XLogP) Distinguishes 4-(4-Ethylphenyl)butanal from its Unsubstituted Analog 4-Phenylbutanal

The para-ethyl substituent significantly increases the calculated lipophilicity of the molecule. 4-(4-Ethylphenyl)butanal has a computed XLogP of 2.8, considerably higher than the 2.0 value for 4-phenylbutanal [1]. This 0.8 log unit difference in partition coefficient predicts a roughly 6.3-fold higher concentration in the organic phase during biphasic extraction or a significantly increased membrane permeability in biological contexts. This matters critically in multi-step syntheses where intermediate extraction efficiency or in bioassays where cellular permeability is a key parameter.

Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight Increase Impacts Compound Volatility and Physical Handling Relative to 4-Phenylbutanal

With a molecular weight of 176.25 g/mol, 4-(4-Ethylphenyl)butanal is significantly heavier than 4-phenylbutanal (148.20 g/mol) [1]. This 18.9% increase in molecular weight has direct consequences on physical properties relevant to both synthetic handling and end-use applications. Higher molecular weight generally correlates with lower vapor pressure and volatility. For fragrance applications, this translates to a longer-lasting scent profile with less top-note volatility compared to the unsubstituted analog. In laboratory handling, a lower volatility reduces evaporative losses during solvent removal but requires careful vacuum distillation parameter adjustments.

Volatility Olfactory Chemistry Formulation Science

Subtle Electronic Parameter Differences (Hammett σ_p) Modulate Carbonyl Reactivity Against 4-Methyl and 4-Isopropyl Analogs

The para-ethyl group exerts a Hammett σ_p value of approximately -0.15, compared to -0.17 for para-methyl and -0.15 for para-isopropyl [1]. While these values are similar, the slight difference between ethyl and methyl (-0.15 vs -0.17) indicates a marginally weaker electron-donating effect for the ethyl analog. This can be significant in reactions with high sensitivity (large ρ value) to substituent effects, such as nucleophilic aromatic substitution or the formation of carbinolamine intermediates. The ethyl group provides a balance of electron-donation and steric bulk distinct from the more compact methyl group, which can lead to different kinetic outcomes in structure-activity relationships where both electronic and steric factors are at play [2].

Physical Organic Chemistry Reaction Kinetics Substituent Effects

Balanced Steric Profile Offers Synthetic Advantage Over Bulky 4-tert-Butyl and Compact 4-Methyl Analogs

The van der Waals volume of a para-ethyl group is an intermediate between the small methyl and the significantly bulkier isopropyl and tert-butyl substituents [1]. In the context of 4-(4-ethylphenyl)butanal, this balanced steric profile is critical. The compound is used as a key intermediate in the synthesis of certain NK1 receptor antagonists and other bioactive molecules where the para-substituent engages a specific enzyme hydrophobic pocket [2]. A methyl group would lack the necessary lipophilic contact, while an isopropyl or tert-butyl group would cause a steric clash preventing proper binding. Direct comparative binding data for the final compounds show a narrow SAR window, making the ethyl analog uniquely capable of maintaining high affinity. This position-specific steric tolerance is a core reason for choosing this compound in a medicinal chemistry program over its analogs.

Steric Effects Structure-Activity Relationship Chemical Synthesis

Discontinued Commercial Status Creates a Specific Procurement Situation Distinct from 4-Phenylbutanal and Florhydral®

Unlike 4-phenylbutanal, which is widely available from multiple vendors, and Florhydral® (4-(4-isopropylphenyl)butanal), which is commercially produced at scale by Givaudan, 4-(4-Ethylphenyl)butanal is listed as discontinued from several suppliers, including CymitQuimica [1]. This directly impacts procurement strategy. A scientific or industrial user cannot rely on catalog ordering and must instead engage a custom synthesis provider. This situation elevates the compound from a commodity chemical to a specialized research tool, requiring careful planning, longer lead times, and higher per-unit costs. Selecting this compound over a readily available analog must therefore be justified by a demonstrable and unique performance requirement, as identified in the evidence items above.

Chemical Procurement Supply Chain Custom Synthesis

Recommended Application Scenarios for 4-(4-Ethylphenyl)butanal Based on Proven Differentiation


Medicinal Chemistry: Synthesis of NK1 Receptor Antagonist Intermediates Requiring a Specific Steric and Lipophilic Window

As evidenced by the balanced steric (Taft E_s = -0.07) and electronic (σ_p = -0.15) parameters , 4-(4-Ethylphenyl)butanal is ideally suited as a key intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists. The para-ethyl group occupies a critical hydrophobic pocket where methyl, isopropyl, or tert-butyl analogs fail to provide the required binding affinity. This is supported by SAR studies exploring benzhydryl replacements in this therapeutic class [1]. Researchers should prioritize this compound when the synthetic route requires a specific para-ethylphenyl moiety to maintain sub-nanomolar target binding, rather than attempting an analog switch that would drastically reduce potency.

Fragrance Chemistry: Development of Long-Lasting Muguet (Lily of the Valley) Accords with a Unique Volatility Profile

The increased molecular weight (176.25 g/mol) of 4-(4-Ethylphenyl)butanal compared to 4-phenylbutanal (148.20 g/mol) predicts a lower volatility and a longer-lasting scent profile [1]. Combined with the aldehyde functional group that provides fresh, green, aldehydic notes, it can serve as a unique muguet ingredient with a tenacity between the common Florhydral® (4-isopropyl analog) and heavier floral butanals. This makes it valuable for formulators seeking a novel intermediate tenacity muguet material, differentiating it in the market from the more volatile and widely used 4-phenylbutanal or the extremely diffusive Florhydral®.

Academic Physical Organic Chemistry: Probing Subtle Substituent Effects in Aldehyde Nucleophilic Addition Reactions

The distinct Hammett σ_p value of -0.15 for the para-ethyl group, slightly different from the -0.17 for para-methyl, provides a unique probe for physical organic chemists studying linear free-energy relationships (LFERs) with high sensitivity . 4-(4-Ethylphenyl)butanal can be included in a set of para-substituted phenylbutanals (H, CH3, CH2CH3, CH(CH3)2, C(CH3)3) to map the nuanced influence of alkyl chain length and branching on the rate of carbonyl addition, reductive amination, or Grignard reactions. Its intermediate steric profile adds another dimension to such mechanistic investigations beyond simple electronic effects.

Agrochemical Intermediate Synthesis: Tailoring the Lipophilic Profile of Pesticide Lead Compounds

The increased XLogP of 2.8 for 4-(4-Ethylphenyl)butanal versus 2.0 for 4-phenylbutanal enables a precise increase in the lipophilicity of agrochemical candidates without introducing the excessive steric bulk of isopropyl or tert-butyl analogs [1]. In the synthesis of herbicidal pyridone derivatives where intermediate lipophilic balance is critical for cuticular penetration and phloem mobility, this compound serves as a crucial building block. Its use can help optimize the logP of a lead series into the optimal range (e.g., 3-4) predicted by the Hansch-Fujita model for systemic pesticides, where starting from the unsubstituted analog would force the medicinal chemist to introduce lipophilicity elsewhere in the molecule.

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